
beta-Acetyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Acetyl-beta-nitrostyrene: is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It is characterized by the presence of both an acetyl group and a nitro group attached to a styrene backbone. This combination of functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Acetyl-beta-nitrostyrene can be synthesized through several methods. One common approach involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene. This intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Henry reactions followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Beta-Acetyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Beta-acetyl-beta-aminostyrene.
Reduction: Beta-hydroxy-beta-nitrostyrene.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Beta-Acetyl-beta-nitrostyrene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of beta-acetyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The acetyl group further enhances its reactivity by providing additional sites for chemical modification .
Comparison with Similar Compounds
Beta-nitrostyrene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Alpha-acetyl-beta-nitrostyrene: Has the acetyl group in a different position, leading to different reactivity and applications.
Uniqueness: Beta-Acetyl-beta-nitrostyrene is unique due to the presence of both acetyl and nitro groups on the styrene backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
OYRPMZZLRMIPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)

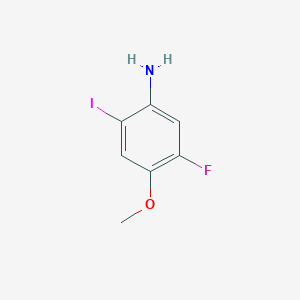

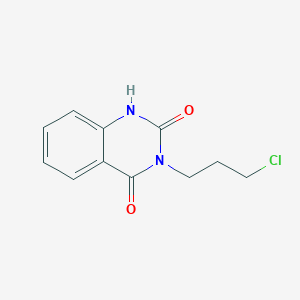
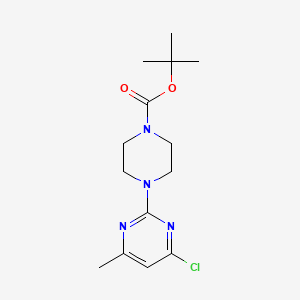
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
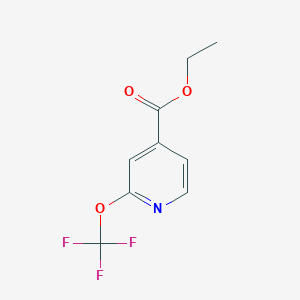

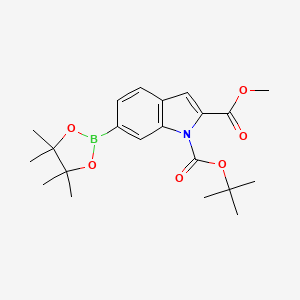
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

